N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-oxoacetamide
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Overview
Description
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-oxoacetamide is a chemical compound with the molecular formula C15H10Cl3NO2This compound is characterized by its pale yellow to yellow solid form and has a melting point of 159-161°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-oxoacetamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of around 80°C for a period of 2 hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored under an inert atmosphere to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-oxoacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-oxoacetamide involves the inhibition of nitric oxide synthase. This enzyme is responsible for the production of nitric oxide, a key signaling molecule in the body. By inhibiting this enzyme, the compound can reduce inflammation and oxidative stress, which are associated with various pathological conditions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide: Similar structure but with a different functional group.
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(2-hydroxyethyl)aminoacetamide: Contains an additional hydroxyethyl group.
Properties
Molecular Formula |
C15H9Cl2NO3 |
---|---|
Molecular Weight |
322.1 g/mol |
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-oxoacetamide |
InChI |
InChI=1S/C15H9Cl2NO3/c16-9-5-6-13(18-14(20)8-19)11(7-9)15(21)10-3-1-2-4-12(10)17/h1-8H,(H,18,20) |
InChI Key |
GXARBNUGCQELME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C=O)Cl |
Origin of Product |
United States |
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